3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reaction of 4-carbamoyl-2-formylpyridine with formaldehyde and pyridine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with additional hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reactivation of cholinesterase enzymes. The compound binds to the enzyme-inhibitor complex formed by organophosphate poisoning and facilitates the removal of the inhibitor, thereby restoring the enzyme’s activity. This process involves nucleophilic attack by the oximate anion on the organophosphate-enzyme conjugate .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(4-carbamoylpyridinium-1-yl)methane dichloride
- 3-Carbamoyl-1-methylpyridinium iodide
- 4-Carbamoyl-1-(2-hydroxyethyl)pyridinium chloride
Uniqueness
3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique due to its specific structure and high efficacy as a cholinesterase reactivator. Its ability to effectively reactivate cholinesterase enzymes makes it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
82381-65-5 |
---|---|
Molecular Formula |
C13H15Cl2N3O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethoxymethyl)pyridin-1-ium-3-carboxamide;dichloride |
InChI |
InChI=1S/C13H14N3O2.2ClH/c14-13(17)12-5-4-8-16(9-12)11-18-10-15-6-2-1-3-7-15;;/h1-9H,10-11H2,(H-,14,17);2*1H/q+1;;/p-1 |
InChI Key |
KFMUKOKCVNTZHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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